![molecular formula C14H19BrN2O3S B4428064 N-(2-bromophenyl)-1-(ethylsulfonyl)-4-piperidinecarboxamide](/img/structure/B4428064.png)
N-(2-bromophenyl)-1-(ethylsulfonyl)-4-piperidinecarboxamide
Übersicht
Beschreibung
N-(2-bromophenyl)-1-(ethylsulfonyl)-4-piperidinecarboxamide, also known as BRL-15572, is a chemical compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. This compound is a potent and selective antagonist of the glycine receptor alpha-3 subtype (GlyRα3), which is a member of the ligand-gated ion channel family. In
Wirkmechanismus
N-(2-bromophenyl)-1-(ethylsulfonyl)-4-piperidinecarboxamide acts as an antagonist of the GlyRα3 subtype, which is a member of the ligand-gated ion channel family. GlyRα3 is primarily expressed in the spinal cord and brainstem, and it is involved in the modulation of pain, anxiety, and addiction. This compound binds to the GlyRα3 subtype and blocks its activity, which leads to a reduction in pain and anxiety.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to reduce pain and anxiety in animal models, and it has also been shown to reduce alcohol consumption in rats. Additionally, this compound has been shown to reduce seizure activity in animal models of epilepsy.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of N-(2-bromophenyl)-1-(ethylsulfonyl)-4-piperidinecarboxamide is its potency and selectivity for the GlyRα3 subtype. This makes it a useful tool for studying the role of GlyRα3 in pain, anxiety, and addiction. However, one of the limitations of this compound is its limited solubility in aqueous solutions, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are a number of future directions for research on N-(2-bromophenyl)-1-(ethylsulfonyl)-4-piperidinecarboxamide. One area of research could be the development of more soluble analogs of this compound, which would make it easier to use in experiments. Another area of research could be the exploration of the potential therapeutic applications of this compound, particularly in the treatment of pain, anxiety, and addiction. Additionally, further research could be done to explore the mechanism of action of this compound and its effects on other subtypes of the glycine receptor.
Wissenschaftliche Forschungsanwendungen
N-(2-bromophenyl)-1-(ethylsulfonyl)-4-piperidinecarboxamide has been extensively studied for its potential therapeutic applications. It has been shown to be a potent and selective antagonist of the GlyRα3 subtype, which is involved in the modulation of pain, anxiety, and addiction. This compound has been shown to be effective in reducing pain and anxiety in animal models, and it has also been shown to reduce alcohol consumption in rats. Additionally, this compound has been shown to have potential as a treatment for epilepsy, as it has been shown to reduce seizure activity in animal models.
Eigenschaften
IUPAC Name |
N-(2-bromophenyl)-1-ethylsulfonylpiperidine-4-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BrN2O3S/c1-2-21(19,20)17-9-7-11(8-10-17)14(18)16-13-6-4-3-5-12(13)15/h3-6,11H,2,7-10H2,1H3,(H,16,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGEYLFKRBWLUPG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCC(CC1)C(=O)NC2=CC=CC=C2Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BrN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.